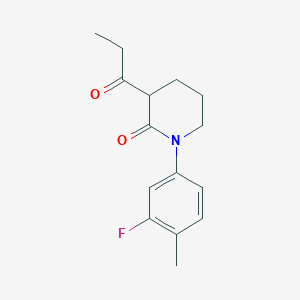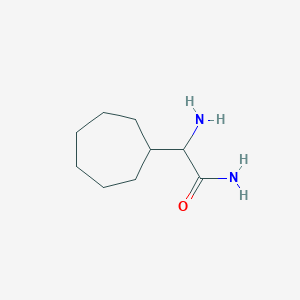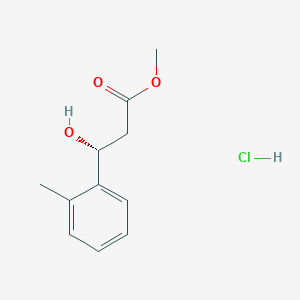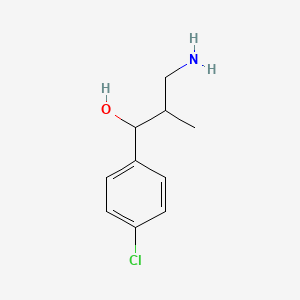![molecular formula C10H10F3NO B13186032 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine is an organic compound that features both fluorine and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine typically involves the reaction of 4-fluorobenzaldehyde with 2,2-difluoroethanol in the presence of a base to form the intermediate 2-[(2,2-difluoroethenyl)oxy]-4-fluorobenzaldehyde. This intermediate is then subjected to reductive amination with an appropriate amine source to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethan-1-amine: Similar structure but lacks the difluoroethenyl group.
2-(2-Fluorophenyl)ethan-1-amine: Similar structure but with a different fluorine substitution pattern.
Uniqueness
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine is unique due to the presence of both difluoroethenyl and fluorophenyl groups, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-(2,2-difluoroethenoxy)-1-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C10H10F3NO/c11-8-3-1-7(2-4-8)9(14)5-15-6-10(12)13/h1-4,6,9H,5,14H2 |
InChI Key |
NOHNCYSQVASLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(COC=C(F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)

![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)



![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine](/img/structure/B13186040.png)
